5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a chlorine atom at the 5th position, a propan-2-ylidene group at the 3rd position, and a dihydroindolone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloroindole-2,3-dione with isopropylidene malonate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindole derivatives, while reduction can produce dihydroindole compounds.
Scientific Research Applications
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloroindole-2,3-dione: Shares the indole core structure but lacks the propan-2-ylidene group.
3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one: Similar structure but without the chlorine atom.
5-chloro-2,3-dihydro-1H-indol-2-one: Lacks the propan-2-ylidene group.
Uniqueness
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the chlorine atom and the propan-2-ylidene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-propan-2-ylidene-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6(2)10-8-5-7(12)3-4-9(8)13-11(10)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLNXXZQNYLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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